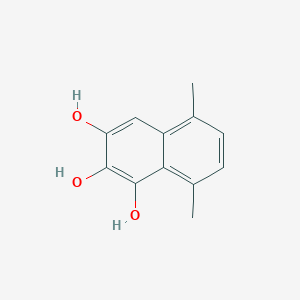

5,8-Dimethylnaphthalene-1,2,3-triol

Beschreibung

5,8-Dimethylnaphthalene-1,2,3-triol is a polycyclic aromatic compound featuring a naphthalene backbone substituted with three hydroxyl groups at positions 1, 2, and 3, along with methyl groups at positions 5 and 7. This unique arrangement of functional groups confers distinct physicochemical properties, such as enhanced solubility in polar solvents due to the hydroxyl groups and increased lipophilicity from the methyl substituents.

Eigenschaften

Molekularformel |

C12H12O3 |

|---|---|

Molekulargewicht |

204.22 g/mol |

IUPAC-Name |

5,8-dimethylnaphthalene-1,2,3-triol |

InChI |

InChI=1S/C12H12O3/c1-6-3-4-7(2)10-8(6)5-9(13)11(14)12(10)15/h3-5,13-15H,1-2H3 |

InChI-Schlüssel |

LQFWNXBTHJYKCW-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C2C=C(C(=C(C2=C(C=C1)C)O)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5,8-Dimethylnaphthalin-1,2,3-triol kann auf verschiedene Weise erfolgen. Ein gängiger Ansatz beinhaltet die Kondensation von Hexan-2,5-dion mit Pyrogallol in Gegenwart von 70 %iger wässriger Schwefelsäure. Diese Reaktion ergibt 5,8-Dimethylnaphthalin-1,2,3-triol als eines der Produkte .

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für 5,8-Dimethylnaphthalin-1,2,3-triol sind in der Literatur nicht gut dokumentiert. Die Synthesemethoden, die im Labormaßstab eingesetzt werden, können möglicherweise für die industrielle Produktion durch geeignete Optimierung der Reaktionsbedingungen und Reinigungsprozesse hochskaliert werden.

Analyse Chemischer Reaktionen

Reaktionstypen

5,8-Dimethylnaphthalin-1,2,3-triol durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um 2,3-Dihydroxy-5,8-dimethyl-1,4-naphthachinon zu bilden.

Reduktion: Reduktionsreaktionen können die Hydroxylgruppen oder den Naphthalinring modifizieren.

Substitution: Die Hydroxylgruppen können an Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener Derivate führt.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Häufige Oxidationsmittel sind Luft oder Sauerstoff, die die Verbindung in ihre Chinonform umwandeln können.

Reduktionsmittel: Reduktionsmittel wie Natriumborhydrid können verwendet werden, um die Verbindung zu reduzieren.

Substitutionsreagenzien: Verschiedene Elektrophile können für Substitutionsreaktionen an den Hydroxylpositionen verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind 2,3-Dihydroxy-5,8-dimethyl-1,4-naphthachinon und andere substituierte Derivate, abhängig von den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 5,8-Dimethylnaphthalin-1,2,3-triol beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. Die Hydroxylgruppen am Naphthalinring ermöglichen es ihm, an Wasserstoffbrückenbindungen und anderen Wechselwirkungen mit biologischen Molekülen teilzunehmen. Diese Wechselwirkungen können die Aktivität von Enzymen und Rezeptoren modulieren, was zu verschiedenen biologischen Effekten führt.

Wirkmechanismus

The mechanism of action of 5,8-Dimethylnaphthalene-1,2,3-triol involves its interaction with various molecular targets and pathways. The hydroxyl groups on the naphthalene ring allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Methylated Naphthalenes

- 1,3-Dimethylnaphthalene (): A non-hydroxylated naphthalene derivative with methyl groups at positions 1 and 3. Its lack of hydroxyl groups results in low polarity, making it suitable for environmental analysis as a standard .

- 1,4-Dimethylnaphthalene (): Another isomer with methyl groups at positions 1 and 4. Similar to 1,3-dimethylnaphthalene, it is primarily used in industrial applications due to its hydrophobic nature .

Triol Derivatives

- Propane-1,2,3-triol (Glycerol) (): An aliphatic triol widely used in acetalization reactions to produce fuel additives like solketal. Its lack of aromaticity results in higher flexibility and lower thermal stability compared to aromatic triols .

- Butane-1,2,3-triol (): Another aliphatic triol used in cyclic acetal formation. Unlike 5,8-dimethylnaphthalene-1,2,3-triol, its linear structure limits π-π interactions, reducing aromatic reactivity .

Functional Group Comparisons

- Hydroxyl Groups : The triol configuration in 5,8-dimethylnaphthalene-1,2,3-triol enables hydrogen bonding, enhancing solubility in polar solvents compared to methylated naphthalenes . However, its aromatic backbone may reduce reactivity in acetalization compared to aliphatic triols like glycerol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.